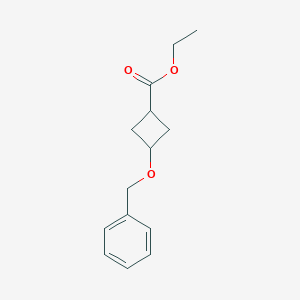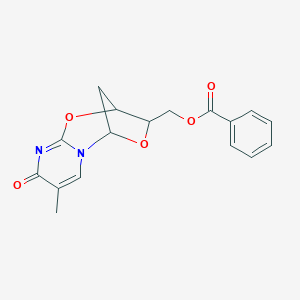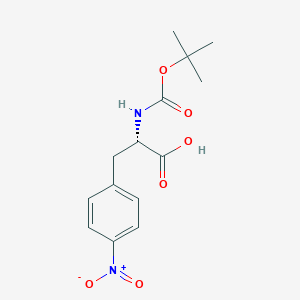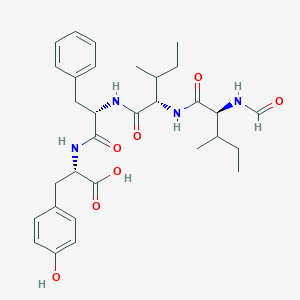
エイコサペンタエン酸-d5
概要
説明
EPA (d5) is a long-chain fatty acid and a deuterated fatty acid.
科学的研究の応用
抗炎症効果
EPA-d5は強力な抗炎症作用を示します。 免疫応答と炎症調節において役割を果たすエイコサノイドの産生に関与しています . これにより、EPA-d5は、関節炎や炎症性腸疾患など、炎症性疾患の研究において貴重な化合物となっています .
精神衛生
研究により、EPA-d5は精神衛生、特にうつ病の治療に有益な効果がある可能性が示されています。 脳機能と感情的な反応に影響を与え、重度のうつ病 (MDD) の症状を改善する可能性があるとされています .
腫瘍学
腫瘍学の分野では、EPA-d5は抗がん効果について研究されています。 がん関連線維芽細胞からのIL-6やVEGFなどの血管新生促進因子の分泌を抑制することで、腫瘍の増殖に必要な新しい血管の形成である血管新生を抑制することが示されています . さらに、EPA-d5の補給は、がん治療中の役割について研究されており、一部の証拠から、治療成績を改善する可能性があることが示唆されています .
神経学的健康
EPA-d5は神経科学においても注目されており、特に神経発達障害や認知機能の文脈で注目されています。 てんかんにおける認知障害の改善と神経保護効果の可能性について研究されています .
栄養学
栄養補助食品として、EPA-d5は肥満と代謝性疾患における役割について調査されています。 食事誘発性肥満モデルにおいて、用量依存的な代謝効果が見られることが分かりました . この研究は、EPA-d5がグルコース恒常性とエネルギー消費に与える影響を理解することにも及んでいます。
作用機序
Target of Action
Eicosapentaenoic Acid-d5 (EPA-d5) primarily targets the cardiovascular system . It is used as an adjunct to maximally tolerated statin therapy to reduce the risk of myocardial infarction, stroke, coronary revascularization, and unstable angina requiring hospitalization in adult patients with elevated triglyceride levels . It can also be used as an adjunct to diet and lifestyle to treat patients with severe hypertriglyceridemia .
Mode of Action
EPA-d5 interacts with its targets by reducing the synthesis and enhancing the clearance of triglycerides . It is metabolized to leukotriene B5 (LTB5) and thromboxane A3 (TXA3), which are eicosanoids that promote vasodilation, inhibit platelet aggregation and leukocyte chemotaxis, and are anti-atherogenic and anti-thrombotic . Potential mechanisms of action include increased β-oxidation; inhibition of acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT); decreased lipogenesis in the liver; and increased plasma lipoprotein lipase activity .
Pharmacokinetics
After ingestion, EPA-d5 is metabolized to eicosapentaenoic acid (EPA). EPA is absorbed in the small intestine and enters circulation. Peak plasma concentration occurs about five hours after ingestion, and the half-life is about 89 hours . EPA is lipolyzed mostly in the liver .
Action Environment
The action, efficacy, and stability of EPA-d5 can be influenced by various environmental factors. For instance, EPA-d5 absorption may be affected by diet fats, age, health, and supplement formulation . Furthermore, EPA-d5 is oxygenated by COX-1 and COX-2 at rates of about 5% and 30%, respectively, compared to arachidonic acid .
Safety and Hazards
将来の方向性
EPA and its downstream metabolites, the E series resolvins, may offer novel approaches to the treatment and/or prevention of infection and cytokine storm that need to be further investigated in large, well-controlled clinical trials . The global production of EPA + DHA is expected to decrease by up to 30%, rendering its supply for human consumption insufficient by 2050 .
Relevant Papers
Several papers have been published on the topic of EPA and its deuterated form, EPA-d5. These papers discuss various aspects of EPA, including its potential role in the etiopathogenesis of childhood neuropsychiatric disorders , its associations with cardiovascular and all-cause mortality in patients with diabetes , and its potential relevance in upwelling systems .
生化学分析
Biochemical Properties
Eicosapentaenoic Acid-d5 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is oxygenated by COX-1 and COX-2 enzymes at rates of about 5% and 30%, respectively, compared to arachidonic acid . Moreover, Eicosapentaenoic Acid-d5 has been shown to offer protection against coronary heart disease, thrombosis, ischemic brain injury, scaly dermatitis, and some inflammatory diseases .
Cellular Effects
Eicosapentaenoic Acid-d5 has profound effects on various types of cells and cellular processes. It influences cell function by reducing inflammation and improving insulin sensitivity and glucose metabolism . It also impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, Eicosapentaenoic Acid-d5 has been shown to inhibit endothelial cell migration in vitro .
Molecular Mechanism
Eicosapentaenoic Acid-d5 exerts its effects at the molecular level through several mechanisms. It binds to the phospholipid bilayer in blood vessels where it could modulate inflammation and endothelial dysfunction and inhibit lipid oxidation at sites of plaque formation . Furthermore, it acts as a precursor for prostaglandin-3, thromboxane-3, and leukotriene-5 eicosanoids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Eicosapentaenoic Acid-d5 change over time. For instance, a study showed that a 10-week supplementation with Eicosapentaenoic Acid-d5 resulted in the reduction of two key TCA cycle intermediates, α-ketoglutarate and fumarate .
Dosage Effects in Animal Models
The effects of Eicosapentaenoic Acid-d5 vary with different dosages in animal models. For example, in animal models of diet-induced obesity and cardiovascular disease, Eicosapentaenoic Acid-d5 has been shown to reduce inflammation and improve insulin sensitivity and glucose metabolism .
Metabolic Pathways
Eicosapentaenoic Acid-d5 is involved in several metabolic pathways. It affects the TCA cycle, the interconversion of pentose and glucuronate, and alanine, aspartate, and glutamate pathways . It also interacts with enzymes or cofactors in these pathways.
Subcellular Localization
It is known that omega-3 fatty acids like Eicosapentaenoic Acid-d5 are important components of cell membranes and have roles in various metabolic processes .
特性
IUPAC Name |
(5Z,8Z,11Z,14Z,17Z)-19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12-,16-15-/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZBEHYOTPTENJ-YSTLBCQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701149660 | |
| Record name | (5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaenoic-19,19,20,20,20-d5 acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701149660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197205-73-4 | |
| Record name | (5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaenoic-19,19,20,20,20-d5 acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197205-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaenoic-19,19,20,20,20-d5 acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701149660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Eicosapentaenoic Acid-d5 used in the analysis of Polyunsaturated Omega fatty acids?
A1: Eicosapentaenoic Acid-d5 serves as an internal standard in the LC-MS/MS method described in the research []. Internal standards are crucial for accurate quantification in analytical chemistry. They are compounds chemically similar to the analytes of interest but distinguishable by the instrument. By adding a known amount of Eicosapentaenoic Acid-d5 to the samples, researchers can account for variations in sample preparation and instrument response, leading to more precise and reliable measurements of the target Omega fatty acids.
Q2: What analytical technique was employed to quantify Eicosapentaenoic Acid-d5 and the target fatty acids in the study?
A2: The research utilized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis []. This technique combines the separation power of liquid chromatography with the detection specificity and sensitivity of mass spectrometry. The researchers used a Thermo Scientific™ TSQ Quantiva™ triple quadrupole mass spectrometer for this purpose. This approach allows for the identification and quantification of various fatty acids, including Eicosapentaenoic Acid-d5, within a complex biological sample like serum.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl-](/img/structure/B26053.png)
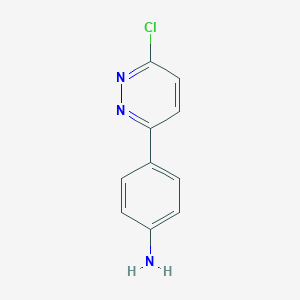
![9-Bromo-9-borabicyclo[3.3.1]nonane](/img/structure/B26058.png)
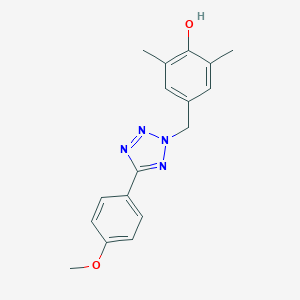
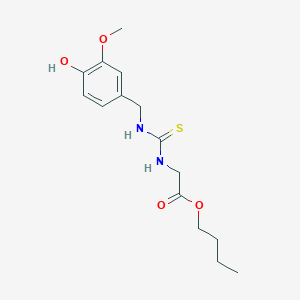

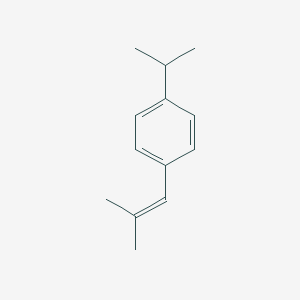
![(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate](/img/structure/B26071.png)
![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B26072.png)
